4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.
Benzamide Formation: The final step involves the acylation of the amine group on the thiazole ring with 4-chlorobenzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzamide can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide: shares similarities with other thiazole and thiophene derivatives such as:
Uniqueness
- The unique combination of the thiazole and thiophene rings in This compound provides distinct chemical properties and biological activities that are not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H11ClN2OS2 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-chloro-N-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-17-13(12-3-2-8-20-12)15(21-9)18-14(19)10-4-6-11(16)7-5-10/h2-8H,1H3,(H,18,19) |
InChI Key |
AUWNPFMEDZFXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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